molecular formula C17H33N3O11 B14623855 Gentamicin A2

Gentamicin A2

Cat. No.: B14623855
M. Wt: 455.5 g/mol
InChI Key: BIVUTZYWJNTGDG-GTMVCPGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gentamicin A2 is an aminoglycoside antibiotic derived from the bacterium Micromonospora echinospora. It is part of the gentamicin complex, which includes several related compounds used to treat various bacterial infections. This compound is particularly effective against gram-negative bacteria and is used in clinical settings to treat severe infections such as sepsis, pneumonia, and urinary tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of gentamicin A2 involves a series of enzyme-catalyzed reactions. The core aminocyclitol moiety, 2-deoxystreptamine, is synthesized through the action of specific genes such as gtmB, gtmA, and gacH. Subsequent glycosylation steps involve the addition of sugar moieties by enzymes like GtmG and GtmE, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Micromonospora echinospora. The fermentation conditions are optimized to maximize the yield of this compound, and the product is then purified through various chromatographic techniques .

Comparison with Similar Compounds

Similar Compounds

Gentamicin A2 is part of the gentamicin complex, which includes:

Uniqueness

Compared to other aminoglycosides, this compound has a unique structure that allows it to evade certain bacterial resistance mechanisms. Its ability to bind effectively to the bacterial ribosome and disrupt protein synthesis makes it a potent antibiotic .

Conclusion

This compound is a vital aminoglycoside antibiotic with significant clinical and research applications. Its unique biosynthetic pathway, chemical reactivity, and mechanism of action make it an important compound in the fight against bacterial infections.

Properties

Molecular Formula

C17H33N3O11

Molecular Weight

455.5 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C17H33N3O11/c18-4-1-5(19)15(31-17-12(26)9(23)6(22)3-28-17)13(27)14(4)30-16-8(20)11(25)10(24)7(2-21)29-16/h4-17,21-27H,1-3,18-20H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+,13-,14+,15-,16+,17+/m0/s1

InChI Key

BIVUTZYWJNTGDG-GTMVCPGISA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)N)N

Origin of Product

United States

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